molecular formula C19H18N10O B2988221 (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone CAS No. 1351614-12-4

(4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone

Cat. No.: B2988221
CAS No.: 1351614-12-4
M. Wt: 402.422
InChI Key: ANFUUKKMSMMOEZ-UHFFFAOYSA-N
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Description

The compound (4-(6-(1H-imidazol-1-yl)pyridazin-3-yl)piperazin-1-yl)(3-(1H-tetrazol-1-yl)phenyl)methanone is a chemical compound with diverse applications in scientific research, owing to its unique structural properties and potential therapeutic uses. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of new (3- (1H-benzo [d]imidazol-2-yl))/ (3- (3H-imidazo [4,5-b]pyridin-2-yl))- (1H-indol-5-yl) (3,4,5-trimethoxyphenyl)methanone conjugates were synthesized and evaluated for their antiproliferative activity on selected human cancer cell lines . Another synthesis involved a solution of NaOH being added dropwise to a mixture of 4- (1 H -imidazol-I-yl)benzaldehyde, corresponding substituted acetophenone, and methanol over a period of 30–40 min with continuous stirring at ambient temperature .


Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, compounds with similar structures have been evaluated for their inhibitory activity against IDH1-R132H . Most of these compounds exhibited significant potency to IDH1-R132H inhibition .

Scientific Research Applications

Synthesis and Pharmacological Evaluation

  • A study by Gökçe et al. (2005) involved the synthesis of derivatives of pyridazinone, similar to the compound , and examined their analgesic and anti-inflammatory activities. The research highlighted a specific derivative that showed promising analgesic and anti-inflammatory properties without causing gastric ulcerogenic effects, emphasizing the potential therapeutic benefits of these compounds (Gökçe, Şahin, Küpeli, & Yeşilada, 2005).

Antimicrobial and Antiproliferative Activities

  • Bhatt et al. (2016) synthesized new sulfonamide and amide derivatives incorporating the imidazo[1,2-b]pyridazine moiety, related to the query compound, and screened them for in vitro antimicrobial activity against various bacterial strains and for antifungal and antimalarial activities. This study showcases the compound's potential in contributing to the development of new antimicrobial agents (Bhatt, Kant, & Singh, 2016).

Novel Syntheses and Chemical Properties

  • Research by Gaby et al. (2003) explored the synthesis of novel derivatives, including the formation of thienopyridazines and pyridazinone derivatives, through reactions with various reagents. This work contributes to the chemical understanding and the potential utility of such compounds in developing new chemical entities with specific properties (Gaby, Kamal El Dean, Gaber, Eyada, & Al Kamali, 2003).

Optical Properties and Material Science Applications

Properties

IUPAC Name

[4-(6-imidazol-1-ylpyridazin-3-yl)piperazin-1-yl]-[3-(tetrazol-1-yl)phenyl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N10O/c30-19(15-2-1-3-16(12-15)29-14-21-24-25-29)27-10-8-26(9-11-27)17-4-5-18(23-22-17)28-7-6-20-13-28/h1-7,12-14H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANFUUKKMSMMOEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)N3C=CN=C3)C(=O)C4=CC(=CC=C4)N5C=NN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N10O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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